molecular formula C23H17N3O5 B15030671 (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15030671
M. Wt: 415.4 g/mol
InChI Key: HBRCRHPHNKJEDR-LICLKQGHSA-N
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Description

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique combination of benzodioxole, indole, and pyrimidine trione structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, which are then coupled with a pyrimidine trione derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanone
  • 1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)propan-1-one

Uniqueness

Compared to similar compounds, (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and structural motifs

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17N3O5/c1-2-9-25-12-14(16-5-3-4-6-18(16)25)10-17-21(27)24-23(29)26(22(17)28)15-7-8-19-20(11-15)31-13-30-19/h2-8,10-12H,1,9,13H2,(H,24,27,29)/b17-10+

InChI Key

HBRCRHPHNKJEDR-LICLKQGHSA-N

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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